4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
CAS No. |
918339-64-7 |
|---|---|
Molecular Formula |
C11H8BrF3N2 |
Molecular Weight |
305.09 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-2-4-8(5-3-7)17-10(11(13,14)15)9(12)6-16-17/h2-6H,1H3 |
InChI Key |
VMYYUAJOIIIZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
Molecular Architecture
The compound features a pyrazole core substituted at positions 1, 4, and 5 with a 4-methylphenyl group, bromine, and trifluoromethyl (-CF₃) group, respectively. The electron-withdrawing trifluoromethyl group polarizes the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position while deactivating nucleophilic attack. Bromine’s steric and electronic effects further influence regioselectivity in subsequent functionalization steps.
Spectroscopic Characterization
Structural confirmation relies on:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and trifluoromethyl signals (δ -62 to -64 ppm for ¹⁹F coupling).
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 305.09 (calculated for C₁₁H₈BrF₃N₂).
- X-ray Crystallography : Bond lengths and angles consistent with pyrazole derivatives (C-N: 1.34 Å; C-Br: 1.89 Å).
Synthetic Methodologies
Cyclocondensation Route
Step 1: Formation of Pyrazole Core
Reaction of 4-methylphenylhydrazine with 3-bromo-1,1,1-trifluoropropan-2-one under acidic conditions yields 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Optimized conditions (ethanol, HCl, reflux, 12 h) achieve 78% yield.
Step 2: Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at position 4. Yield: 92%.
Table 1: Bromination Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 2 | 92 |
| Br₂ | CHCl₃ | 25 | 6 | 65 |
| CuBr₂ | AcOH | 80 | 8 | 54 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction time from 12 h to 20 minutes. A mixture of 4-methylphenylhydrazine (1.2 eq) and ethyl 3-bromo-4,4,4-trifluorocrotonate (1 eq) in ethanol undergoes microwave heating (150°C, 300 W), achieving 85% yield.
Continuous Flow Multistep Synthesis
Integrated continuous flow systems enable scalable production:
Mechanistic Insights
Industrial-Scale Production
Catalyst Screening
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura coupling for introducing the 4-methylphenyl group post-bromination, achieving 89% yield under inert conditions (THF, K₂CO₃, 80°C).
Solvent and Temperature Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent (Cyclocondensation) | Ethanol | +15% vs. DCM |
| Bromination Temp | 0–5°C | +27% vs. 25°C |
| Microwave Power | 300 W | +10% vs. 150 W |
Challenges and Solutions
Emerging Technologies
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst reduces NBS stoichiometry (1.1 eq vs. 1.5 eq), achieving 88% yield at 25°C.
Enzymatic Synthesis
Preliminary studies with ketoreductases demonstrate enantioselective reduction of intermediates, though yields remain suboptimal (≤45%).
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or DMF.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methylphenyl groups contribute to its binding affinity and specificity towards the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Pyrazole Derivatives
Research Findings and Trends
- Synthetic Flexibility : The bromine atom at position 4 enables Suzuki-Miyaura cross-coupling, facilitating the introduction of diverse aryl/heteroaryl groups .
- Fluorine Effects : Trifluoromethyl and fluoroaryl substituents enhance metabolic stability and bioavailability, critical for agrochemical and pharmaceutical development .
- Structural Insights : Crystallographic studies (e.g., SHELX-refined structures) reveal that bulky substituents like 4-methylphenyl influence molecular packing and intermolecular interactions .
Q & A
Q. What are the key structural features of 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, and how are they confirmed experimentally?
The compound features a pyrazole ring substituted at positions 1, 4, and 5 with a 4-methylphenyl group, bromine, and trifluoromethyl group, respectively. Structural confirmation is typically achieved via:
- NMR spectroscopy : and NMR identify aromatic protons, methyl groups, and trifluoromethyl signals.
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns for bromine .
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions, as demonstrated in analogous pyrazole derivatives .
Q. What synthetic routes are reported for 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole?
A common approach involves:
Cyclocondensation : Reacting substituted hydrazines with β-keto esters or trifluoromethylated precursors to form the pyrazole core.
Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C), achieving yields up to 97% .
Functionalization : Introducing the 4-methylphenyl group via Suzuki coupling or nucleophilic substitution.
Optimization of reaction time, temperature, and catalyst (e.g., Pd for coupling reactions) is critical for yield enhancement .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
X-ray diffraction provides atomic-level insights:
- Crystal Growth : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals .
- Software Refinement : SHELX programs refine data to determine dihedral angles (e.g., between pyrazole and aryl rings) and non-covalent interactions (e.g., halogen bonding involving bromine) .
- Challenges : Disorder in trifluoromethyl groups or solvent molecules can complicate refinement. High-resolution data and anisotropic displacement parameter modeling mitigate these issues .
Q. What methodological strategies are employed to analyze the compound’s reactivity in cross-coupling reactions?
The trifluoromethyl and bromine groups enable diverse transformations:
- Buchwald-Hartwig Amination : Palladium catalysts couple the bromine site with amines.
- Decarboxylative Alkylation : Ruthenium photocatalysts (e.g., Ru(dtbbpy)₃₂) enable N-alkylation under visible light, leveraging the electron-withdrawing trifluoromethyl group to stabilize intermediates .
- Suzuki-Miyaura Coupling : Requires optimization of base (e.g., Cs₂CO₃) and solvent (e.g., DMF/H₂O) to preserve the labile trifluoromethyl group .
Q. How do computational studies complement experimental data in understanding this compound’s photophysical properties?
- DFT Calculations : Predict absorption/emission spectra by modeling frontier molecular orbitals (HOMO-LUMO gaps). For example, polar solvents like DMSO stabilize excited states, shifting emission to ~356 nm .
- TD-DFT : Validates experimental UV-Vis data and assigns transitions (e.g., π→π* in the pyrazole ring) .
- Solvent Effects : COSMO-RS simulations quantify solvatochromism, explaining spectral shifts in varying solvent polarities .
Q. What contradictions exist in reported biological activities of structurally similar pyrazole derivatives, and how are they addressed?
- Antimicrobial vs. Anticancer Activity : Derivatives with 4-methylphenyl groups may show antimicrobial activity but lack anticancer efficacy due to poor cellular uptake. Structure-activity relationship (SAR) studies correlate lipophilicity (logP) with membrane permeability .
- Data Validation : Redundant assays (e.g., MTT and clonogenic tests) confirm biological activity, while crystallography rules out structural misassignment .
Q. How is the compound’s stability under varying conditions (pH, temperature) assessed for pharmacological applications?
- Forced Degradation Studies : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) at 40°C for 24 hours, followed by HPLC analysis to detect decomposition products.
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >160°C) .
- Light Sensitivity : UV irradiation tests (ICH Q1B guidelines) assess photodegradation pathways .
Q. What advanced purification techniques are used to isolate this compound from complex reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates brominated isomers.
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98%) .
- HPLC-PDA : Semi-preparative HPLC with C18 columns resolves closely related impurities (e.g., debrominated byproducts) .
Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in further functionalization?
- Steric Effects : The bulky CF₃ group directs electrophiles to the less hindered 4-position.
- Electronic Effects : Electron-withdrawing CF₃ deactivates the pyrazole ring, necessitating harsher conditions for nucleophilic substitutions.
- Case Study : Nitration occurs at the 3-position due to CF₃-induced charge distribution, confirmed by NMR .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
- Bromination Safety : Exothermic reactions with NBS require controlled addition and cooling.
- Cost of CF₃ Precursors : Use of trifluoromethylation reagents (e.g., Togni’s reagent) increases production costs. Alternatives like CF₃Cu intermediates are being explored .
- Purification at Scale : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
